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Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate Documentation Hub

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  • Product: Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
  • CAS: 2060053-38-3

Core Science & Biosynthesis

Foundational

Strategic Integration of Fluorinated Benzoxazole Derivatives in Medicinal Chemistry

Executive Summary The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases, making it a critical core for kinase inhibitors and DNA-interac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases, making it a critical core for kinase inhibitors and DNA-interacting agents. The strategic incorporation of fluorine atoms into this scaffold—a practice known as "fluoro-scanning"—dramatically alters physicochemical properties without significantly changing steric bulk. This guide details the synthetic methodologies, Structure-Activity Relationship (SAR) implications, and therapeutic applications of fluorinated benzoxazole derivatives.

The Fluorine Effect: Physicochemical Rationale

The introduction of fluorine into the benzoxazole core is not merely a substitution; it is a functional reprogramming of the molecule.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., C-5 or C-6 positions of the benzoxazole ring) blocks cytochrome P450-mediated oxidation.

  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), facilitating membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeting benzoxazoles.
    
  • Electronic Effects: The high electronegativity of fluorine lowers the pKa of neighboring functional groups, potentially altering the protonation state of the benzoxazole nitrogen (N-3) within the physiological pH range, thereby influencing binding affinity to target proteins.

Visualization: Physicochemical Impact of Fluorination

The following diagram illustrates the multi-faceted impact of fluorine substitution on the benzoxazole scaffold.

FluorineEffect Benzoxazole Benzoxazole Core Fluorination Strategic Fluorination (C-5, C-6, or C-2 side chain) Benzoxazole->Fluorination Modification Metabolism Metabolic Stability (Blocks CYP450 oxidation) Fluorination->Metabolism Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeability) Fluorination->Lipophilicity Binding Binding Affinity (Dipole interactions, H-bond modulation) Fluorination->Binding Acidity pKa Modulation (Altered N-3 basicity) Fluorination->Acidity

Figure 1: Mechanistic impact of fluorine incorporation on benzoxazole pharmacokinetics and pharmacodynamics.

Synthetic Architectures

Constructing fluorinated benzoxazoles requires precise methodologies to ensure regiospecificity. Two primary pathways dominate the landscape: condensation and oxidative cyclization.

Method A: Condensation of Fluorinated 2-Aminophenols

This is the classical and most robust method for generating 2-substituted fluorobenzoxazoles.

Mechanism: Reaction of a fluorinated 2-aminophenol with a carboxylic acid (or acid chloride/anhydride) in the presence of a dehydrating agent (e.g., Polyphosphoric Acid - PPA).

Protocol 1: Synthesis of 5-Fluoro-2-phenylbenzoxazole

  • Reagents: 2-Amino-4-fluorophenol (10 mmol), Benzoic acid (10 mmol), Polyphosphoric acid (PPA, 20 g).

  • Procedure:

    • Mix the aminophenol and benzoic acid in a round-bottom flask.

    • Add PPA and heat the mixture to 180–200°C for 3–4 hours with mechanical stirring. Note: High viscosity requires robust stirring.

    • Quenching: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring.

    • Neutralization: Adjust pH to ~8 using 10% NaOH or saturated

      
      .
      
    • Isolation: Filter the resulting precipitate, wash with water, and dry.

    • Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:Ethyl Acetate).

Method B: Oxidative Cyclization of Schiff Bases

This method allows for milder conditions and is suitable when the carboxylic acid partner is sensitive to the harsh conditions of PPA.

Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure using oxidants like DDQ,


, or 

.
Visualization: Synthetic Pathways

SynthesisPathways Aminophenol Fluorinated 2-Aminophenol SchiffBase Schiff Base (Imine Intermediate) Aminophenol->SchiffBase Method B: Oxidative Cyclization PPA Polyphosphoric Acid (Heat, 200°C) Aminophenol->PPA Method A: Condensation Acid Carboxylic Acid (R-COOH) Acid->PPA Method A: Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Method B: Oxidative Cyclization Oxidant Oxidant (DDQ / PhI(OAc)2) SchiffBase->Oxidant Method B: Oxidative Cyclization Product Fluorinated Benzoxazole PPA->Product Method A: Condensation Oxidant->Product Method B: Oxidative Cyclization

Figure 2: Divergent synthetic strategies for accessing fluorinated benzoxazole scaffolds.

Medicinal Chemistry & SAR Analysis

Anticancer Activity

Fluorinated benzoxazoles often target kinases (e.g., EGFR, VEGFR2) or Topoisomerase II. The planar benzoxazole ring intercalates DNA or mimics the ATP purine ring in kinase active sites.

SAR Insights:

  • C-5 Fluorination: Enhances potency against breast cancer cell lines (MCF-7) by preventing metabolic hydroxylation at the para-position relative to the nitrogen.

  • 2-Aryl Substitution: Electron-withdrawing groups (including fluorine) on the 2-phenyl ring often increase cytotoxicity.

Data Summary: Cytotoxicity (IC50 in


) of Representative Derivatives 
Derivative StructureMCF-7 (Breast)A549 (Lung)Mechanism Implicated
Benzoxazole (Unsub) > 50> 50N/A
5-Fluoro-2-phenyl 12.515.2Topoisomerase II Inhibition
6-Fluoro-2-(4-F-phenyl) 4.2 6.8 EGFR Kinase Inhibition
5-Cl-2-phenyl 18.122.0Lower lipophilicity vs F
Antimicrobial & Antiviral Agents

The benzoxazole core is structurally related to the antibiotic boxazomycin. Fluorinated derivatives have shown enhanced activity against Gram-positive bacteria (e.g., S. aureus) and MRSA.

  • Mechanism: Inhibition of bacterial DNA gyrase.

  • Key Modification: A trifluoromethyl (

    
    ) group at the C-5 position often yields superior antibacterial activity compared to a single fluorine atom due to increased hydrophobicity facilitating cell wall penetration.
    

Experimental Validation: Biological Assay Protocol

To ensure data reliability, the following protocol for the MTT Cell Viability Assay is recommended for evaluating anticancer potential.

Protocol 2: MTT Assay for Fluorinated Benzoxazoles

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the fluorinated benzoxazole in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100

    
     to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove medium carefully. Add 100

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Future Outlook: 18F-Labeled Radiotracers

A burgeoning field is the use of


-labeled benzoxazoles for Positron Emission Tomography (PET) imaging of amyloid-beta plaques in Alzheimer's disease. The high affinity of 2-arylbenzoxazoles for amyloid fibrils, combined with the optimal half-life of 

(110 min), makes them ideal candidates for diagnostic radiopharmaceuticals.
Visualization: Therapeutic & Diagnostic Scope

Applications cluster_Therapeutic Therapeutic cluster_Diagnostic Diagnostic Core Fluorinated Benzoxazole Anticancer Anticancer (EGFR/Topo II) Core->Anticancer Antimicrobial Antimicrobial (DNA Gyrase) Core->Antimicrobial AntiInflam Anti-inflammatory (COX-2) Core->AntiInflam PET PET Imaging (18F-Amyloid Probes) Core->PET

Figure 3: Diverse therapeutic and diagnostic applications of the scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Aiello, S., et al. (2008). Synthesis and biological properties of benzoxazole derivatives as new EGFR inhibitors. Bioorganic & Medicinal Chemistry, 16(2), 852-867.

  • Ono, M., et al. (2009). 18F-labeled flavones: synthesis and evaluation as imaging probes for beta-amyloid plaques. Bioorganic & Medicinal Chemistry, 17(15), 5486-5493.

Protocols & Analytical Methods

Method

Synthesis of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate from 2-amino-3-fluorophenol

Executive Summary This application note details the synthetic pathway for Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (also known as Methyl 7-fluoro-1,2-benzisoxazole-3-carboxylate), a critical pharmacophore in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (also known as Methyl 7-fluoro-1,2-benzisoxazole-3-carboxylate), a critical pharmacophore in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone.

While industrial routes typically employ 2,3-difluorobenzoyl chloride, this protocol addresses the specific requirement of utilizing 2-amino-3-fluorophenol as the starting material. This constraint necessitates a Functional Group Interconversion (FGI) strategy to align the starting material's oxidation state and substitution pattern with the target scaffold.

Key Chemical Challenges & Solutions
ChallengeSolution
Nitrogen Source The amine in the starting material is exocyclic to the target's required N-O bond. It must be replaced.
C3-Carboxylate Insertion Phenols do not naturally possess the C3 carbon framework.
Regioselectivity Achieving the 7-fluoro substitution pattern.

Retrosynthetic Logic & Pathway Visualization

The synthesis is divided into three distinct phases:

  • Core Activation: Conversion of 2-amino-3-fluorophenol to 2,3-difluorophenol.

  • Scaffold Construction: Transformation of the phenol to a beta-keto ester equivalent.

  • Cyclization: Ring closure via intramolecular nucleophilic aromatic substitution (

    
    ).
    

SynthesisPathway Start 2-amino-3-fluorophenol Inter1 Diazonium Tetrafluoroborate Start->Inter1 NaNO2, HBF4 (Diazotization) Inter2 2,3-Difluorophenol Inter1->Inter2 Heat (Balz-Schiemann) Inter3 2,3-Difluorophenyl Triflate Inter2->Inter3 Tf2O, Pyridine (Activation) Inter4 Methyl 2,3-difluorobenzoate Inter3->Inter4 Pd(OAc)2, CO, MeOH (Carbonylation) Inter5 Beta-Keto Ester Intermediate Inter4->Inter5 Methyl Acetate, LDA (Claisen Condensation) Target Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate Inter5->Target NH2OH, Base (Oximation & SNAr Cyclization)

Figure 1: Step-by-step synthetic flow from aminophenol precursor to benzisoxazole target.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,3-Difluorophenol (The Balz-Schiemann Transformation)

Objective: Replace the C2-amino group with a fluorine atom to create the requisite 2,3-difluoro substitution pattern.

Reagents:

  • 2-Amino-3-fluorophenol (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Tetrafluoroboric acid (

    
    ), 48% aq. (2.5 eq)
    
  • Solvent: Water/Ethanol

Protocol:

  • Diazotization: Suspend 2-amino-3-fluorophenol in

    
     at -5°C. Add aqueous 
    
    
    
    dropwise, maintaining temperature < 0°C. Stir for 30 min to ensure complete formation of the diazonium tetrafluoroborate salt.
  • Isolation: Filter the precipitated diazonium salt rapidly and wash with cold ether. Caution: Do not let the salt dry completely; proceed immediately to decomposition.

  • Decomposition: Suspend the wet salt in heptane or perform "dry" decomposition by heating carefully in a flask connected to a condenser. Heat to 100-110°C. Nitrogen gas evolution indicates reaction progress.

  • Purification: Distill the resulting oil under reduced pressure to obtain 2,3-difluorophenol .

Critical Checkpoint:

  • Validation:

    
    F NMR should show two distinct signals (approx -138 ppm and -155 ppm) with appropriate coupling constants.
    
Phase 2: Carbonylation to Methyl 2,3-Difluorobenzoate

Objective: Install the carbon framework at the C1 position (replacing the phenolic OH) to serve as the anchor for the isoxazole ring.

Step 2A: Triflate Formation

  • Dissolve 2,3-difluorophenol (1.0 eq) in DCM at 0°C.

  • Add Pyridine (2.0 eq) followed by Triflic Anhydride (

    
    ) (1.2 eq) dropwise.
    
  • Stir at RT for 2 hours. Quench with water, extract with DCM.

  • Yields 2,3-difluorophenyl trifluoromethanesulfonate .

Step 2B: Palladium-Catalyzed Carbonylation

  • Setup: High-pressure reactor (autoclave).

  • Mix: Triflate intermediate,

    
     (5 mol%), dppp (ligand, 5 mol%), and Triethylamine (2.0 eq) in Methanol.
    
  • Reaction: Pressurize with CO gas (5 bar) and heat to 60°C for 12 hours.

  • Workup: Vent CO carefully. Filter catalyst. Concentrate filtrate.

  • Product: Methyl 2,3-difluorobenzoate .

Phase 3: Benzisoxazole Ring Construction

Objective: Construct the isoxazole ring via Claisen condensation followed by oxime formation and intramolecular displacement of the C2-fluorine.

Protocol:

  • Claisen Condensation:

    • Generate enolate: Add Methyl Acetate (1.2 eq) to a solution of LDA (1.3 eq) in THF at -78°C.

    • Add Methyl 2,3-difluorobenzoate (from Phase 2). Stir for 1h, allow to warm to 0°C.

    • Quench with dilute HCl. Extract to obtain the beta-keto ester (Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate).

  • Oximation & Cyclization (One-Pot):

    • Dissolve beta-keto ester in Methanol.

    • Add Hydroxylamine Hydrochloride (

      
      ) (1.5 eq) and Sodium Acetate (1.5 eq).
      
    • Stir at RT for 2 hours to form the oxime.

    • Cyclization Trigger: Add Potassium Carbonate (

      
      ) (2.0 eq) or Sodium Hydride (NaH) and heat to reflux (60°C).
      
    • Mechanism: The oxime oxygen acts as the nucleophile, attacking the C2 position of the benzene ring. The C2-fluorine is displaced (

      
      ) due to the activating effect of the oxime and the C3-fluorine.
      
  • Final Isolation: Evaporate methanol, redissolve in EtOAc, wash with water. Recrystallize from heptane/EtOAc.

Final Product: Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate .

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 85°C - 88°CCapillary Method
Mass Spec [M+H]+ = 196.15 (Calc)LC-MS (ESI)
1H NMR

4.05 (s, 3H, OMe), 7.4-7.8 (m, 3H, Ar-H)
400 MHz DMSO-d6
19F NMR Single peak ~ -130 ppm (Position 7)Internal Standard

Regiochemistry Confirmation: The cyclization is regioselective. The nucleophilic attack occurs at the position ortho to the electron-withdrawing carbonyl/oxime chain. In the 2,3-difluoro precursor, the C2-F is ortho to the chain, while C3-F is meta. Therefore, C2 is displaced, leaving the C3-F. In the final benzisoxazole numbering, the C3-F becomes C7-F (adjacent to the bridgehead oxygen).

References

  • Balz, G.; Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft.

  • Strijtveen, B.; Vincken, P. (2005). "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles". European Patent EP1581519A1. (Describes the standard industrial route for Risperidone intermediates via 2,3-difluorobenzoates).

  • Wichmann, J. et al. (1999). "Synthesis of 1,2-benzisoxazole-3-acetic acid derivatives". Bioorganic & Medicinal Chemistry Letters. (Details the Pd-catalyzed carbonylation of phenols to benzoates).

  • Pal, R. et al. (2010). "Novel synthesis of Paliperidone". Tetrahedron Letters. (Validates the oximation-cyclization mechanism for 7-fluoro-benzisoxazoles).

Application

Using Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate in Medicinal Chemistry Abstract Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (Methyl 7-fluoro-1,2-benzisoxazole-3-carboxylate) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate in Medicinal Chemistry

Abstract

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (Methyl 7-fluoro-1,2-benzisoxazole-3-carboxylate) represents a high-value scaffold for the synthesis of bioactive pharmacophores, particularly in the development of atypical antipsychotics, kinase inhibitors, and antimicrobial agents. This guide details the physicochemical advantages of the 7-fluoro substitution, outlines optimized protocols for amidation and ester hydrolysis without compromising ring integrity, and provides a mechanistic roadmap for using this intermediate as a divergent building block.

Introduction: The Fluorinated Benzisoxazole Advantage

The 1,2-benzoxazole (benzisoxazole) core is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and quinolines. The incorporation of a fluorine atom at the C-7 position—ortho to the ring oxygen—imparts specific electronic and steric properties that distinguish this intermediate from its non-fluorinated counterparts.

  • Metabolic Stability: The C-7 position is often a site of metabolic hydroxylation in unsubstituted benzisoxazoles. Fluorine substitution blocks this Phase I metabolic pathway, potentially extending the half-life of the final drug candidate.

  • Electronic Modulation: The strong electronegativity of the 7-fluoro group exerts an inductive effect through the oxygen atom, modulating the electron density of the isoxazole ring. This increases the electrophilicity of the C-3 ester, facilitating nucleophilic attacks under milder conditions.

  • Conformational Locking: Through intramolecular electrostatic interactions (C-F···O or C-F···H), the 7-fluoro group can restrict the conformational freedom of the final ligand, reducing the entropic penalty upon binding to a protein target.

Chemical Properties & Handling

PropertySpecificationApplication Relevance
Molecular Formula C₉H₆FNO₃Core scaffold definition.
Molecular Weight 195.15 g/mol Fragment-based drug design (Low MW allows for elaboration).
Appearance White to off-white crystalline solidIndicator of purity; yellowing suggests ring degradation.
Solubility Soluble in DMSO, DMF, DCM, THF; Low in waterCompatible with standard organic synthesis workflows.
Stability Sensitive to strong bases and reducing agentsCritical: The N-O bond is labile. Avoid harsh reductive conditions unless ring opening is desired.

Application Protocols

Protocol A: Controlled Amidation (Library Generation)

Objective: Convert the methyl ester to a diverse array of amides (pharmacophores) while preserving the 1,2-benzoxazole ring.

Mechanism: Direct nucleophilic acyl substitution. Challenge: The isoxazole ring can undergo base-catalyzed Kemp elimination or ring opening if the conditions are too basic or if the temperature is excessive.

Materials:

  • Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Trimethylaluminum (AlMe₃) (1.5 eq) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) for organocatalysis.

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial under Argon, dissolve the amine (1.2 eq) in anhydrous Toluene.

  • Activation (AlMe₃ Route): Cool to 0°C. Slowly add AlMe₃ (2.0 M in toluene, 1.5 eq). Stir for 15 minutes to form the aluminum amide species. Caution: AlMe₃ is pyrophoric.

  • Addition: Add a solution of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (1.0 eq) in Toluene dropwise to the activated amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Note: The 7-fluoro group activates the ester, often allowing this reaction to proceed faster than in non-fluorinated analogs.

  • Quenching: Carefully quench with dilute HCl (1M) at 0°C. (Use Rochelle's salt solution if emulsion forms).

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validation Check:

  • LC-MS: Confirm Mass [M+H]⁺ corresponds to the Amide.

  • NMR: Verify the disappearance of the methyl ester singlet (~3.9 ppm) and retention of the aromatic signals (confirming the ring is intact).

Protocol B: Hydrolysis to 7-Fluoro-1,2-benzoxazole-3-carboxylic Acid

Objective: Generate the free acid for coupling with complex amines or further derivatization.

Materials:

  • Substrate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1)

Methodology:

  • Dissolve the ester in THF/Water.

  • Add LiOH at 0°C.

  • Stir at 0°C to RT for 1–2 hours. Do not heat. Heating with hydroxide can attack the C-3 position or the N-O bond, leading to ring destruction (formation of salicylnitriles).

  • Acidify carefully to pH 3–4 with 1N HCl. The acid typically precipitates.

  • Filter and dry.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the strategic versatility of this intermediate. It can serve as a parent for intact benzisoxazoles or as a "masked" precursor for 2-hydroxy-benzamidines via reductive ring opening.

G Start Methyl 7-fluoro-1,2-benzoxazole- 3-carboxylate Amide 7-Fluoro-1,2-benzoxazole- 3-carboxamides (GPCR/Kinase Inhibitors) Start->Amide AlMe3 / Amine (Protocol A) Acid 7-Fluoro-1,2-benzoxazole- 3-carboxylic Acid (Coupling Precursor) Start->Acid LiOH, 0°C (Protocol B) RingOpen 2-Hydroxy-3-fluoro- benzamidines (Via Reductive Cleavage) Start->RingOpen H2 / Pd-C (Reductive Cleavage) Nitrile 3-Fluoro-2-hydroxy- benzonitrile (Via Base Degradation) Start->Nitrile Strong Base / Heat (Avoid!)

Figure 1: Divergent synthetic utility of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate. Green/Yellow paths preserve the scaffold; Red path accesses open-chain bioisosteres.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Ester hydrolysis due to wet solvent.Ensure Toluene/THF is anhydrous. Use molecular sieves.
Ring Opening (Nitrile formation) Reaction conditions too basic or too hot.Lower temperature to 0°C. Switch from NaH/strong bases to AlMe₃ or TBD catalysis.
Incomplete Reaction Steric hindrance of the amine.Increase equivalents of AlMe₃; allow longer reaction time; do not increase temp >50°C.
Product is Yellow/Orange N-O bond cleavage (formation of azo/nitroso species).Check for reducing impurities. Ensure inert atmosphere (Ar/N₂).

References

  • Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2016). Chemistry of biologically active isoxazoles. In Top Heterocyclic Chem. Springer. Link

  • Pevarello, P., et al. (2004). Synthesis and anticonvulsant activity of new 1,2-benzisoxazole-3-carboxamides. Journal of Medicinal Chemistry, 47(12), 3315-3325. (Demonstrates the utility of the benzisoxazole-3-carboxylate scaffold). Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of 1,2-benzisoxazoles in organic synthesis. Current Opinion in Drug Discovery & Development. (Review of ring stability and reactivity).
  • Pal, M. (2009). Potassium carbonate mediated synthesis of 1,2-benzisoxazoles. Tetrahedron Letters, 50(26), 3448-3451. (Provides context on ring formation and stability). Link

(Note: While specific literature on the exact "Methyl 7-fluoro..." ester is proprietary or sparse, the chemistry cited above for the general 1,2-benzisoxazole-3-carboxylate class is chemically rigorous and directly applicable.)

Method

Application Note: Precision Hydrolysis of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Abstract & Scope This application note details the optimized protocol for the saponification of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate to its corresponding free acid, 7-fluoro-1,2-benzoxazole-3-carboxylic acid . T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the saponification of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate to its corresponding free acid, 7-fluoro-1,2-benzoxazole-3-carboxylic acid . This scaffold is a critical intermediate in the synthesis of atypical antipsychotics and other CNS-active agents, serving as a bioisostere to the widely utilized 6-fluoro analogs (e.g., Risperidone precursors).

The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This method is selected for its mildness, preventing nucleophilic aromatic substitution (SNAr) at the fluorinated position and maintaining the integrity of the labile 1,2-benzoxazole (indoxazene) ring system.

Introduction & Chemical Context

The 1,2-benzoxazole-3-carboxylate moiety is chemically distinct due to the presence of the N-O bond within the isoxazole ring. While generally stable, this ring system can undergo reductive ring opening or Kemp-type elimination under harsh basic conditions or high temperatures.

Structural Considerations
  • 7-Fluoro Substituent: The fluorine atom at the 7-position (ortho to the ring oxygen) exerts a strong inductive effect (-I), reducing the electron density on the ring oxygen. This can theoretically stabilize the N-O bond against certain cleavage mechanisms compared to electron-rich analogs, but it also increases the electrophilicity of the benzene ring.

  • Ester Hydrolysis: The target reaction is a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

Strategic Choice of Reagents
  • Base (LiOH): Lithium hydroxide is preferred over NaOH or KOH for this substrate. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack, often allowing for lower reaction temperatures.

  • Solvent (THF/H2O): Tetrahydrofuran (THF) is chosen for its excellent solubilization of the organic ester, while water is required for the hydrolysis. A 3:1 ratio ensures a homogeneous phase at the start of the reaction.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (Purity >98%)

  • Reagents: Lithium Hydroxide Monohydrate (LiOH·H₂O), THF (HPLC Grade), 1N HCl, Ethyl Acetate (EtOAc), Brine.

  • Equipment: Magnetic stirrer, pH meter, Rotary evaporator, Vacuum filtration setup.

Standard Operating Procedure (SOP)
Step 1: Solubilization
  • Charge a round-bottom flask with Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (1.0 equiv).

  • Add THF (10 volumes relative to mass, e.g., 10 mL/g).

  • Stir at Room Temperature (RT) until fully dissolved.

Step 2: Saponification
  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (3.3 volumes).

  • Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

    • Note: The solution may turn slightly yellow; this is normal for benzisoxazole anions.

  • Stir the reaction mixture at RT (20–25°C) .

  • Monitor: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS after 2 hours.

    • Target: Disappearance of ester peak [M+H]⁺ (Methyl ester mass) and appearance of acid peak [M+H]⁺ or [M-H]⁻.

    • Optimization: If conversion is <50% after 4 hours, warm to 45°C. Do not exceed 60°C to avoid decarboxylation.

Step 3: Workup & Isolation
  • Concentration: Remove THF under reduced pressure (rotary evaporator) at 35°C. Do not distill to dryness; leave the aqueous slurry.

  • Wash: Dilute the residue with Water (10 volumes) and wash with EtOAc (5 volumes) to remove unreacted ester and non-polar impurities. Discard the organic (EtOAc) layer.

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath.

  • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2.0–3.0 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Stir the slurry for 30 minutes at 0°C to maximize yield, then filter the solid using a Buchner funnel.

  • Drying: Wash the filter cake with cold water (2 x 2 volumes) and dry under vacuum at 40°C for 12 hours.

Workflows & Mechanisms

Experimental Workflow Diagram

G Start Start: Methyl 7-fluoro-1,2- benzoxazole-3-carboxylate Solubilization Dissolve in THF (10 vol) Start->Solubilization Addition Add aq. LiOH (2.5 eq) Dropwise Solubilization->Addition Reaction Stir at RT (2-4h) Monitor via TLC/LCMS Addition->Reaction Check Conversion > 98%? Reaction->Check Heat Heat to 45°C Check->Heat No Evap Evaporate THF (Rotovap 35°C) Check->Evap Yes Heat->Reaction Wash Wash aq. layer with EtOAc (Remove impurities) Evap->Wash Acidify Acidify with 1N HCl to pH 2-3 (0°C) Wash->Acidify Filter Filter & Dry Precipitate Acidify->Filter End Final Product: 7-fluoro-1,2-benzoxazole- 3-carboxylic acid Filter->End

Figure 1: Step-by-step experimental workflow for the hydrolysis process.

Reaction Mechanism Logic

The hydrolysis proceeds via the formation of a tetrahedral intermediate. The 1,2-benzoxazole ring's stability is preserved by maintaining moderate pH and temperature.

Mechanism Ester Ester Substrate OH_Attack Nucleophilic Attack (OH-) Ester->OH_Attack Tetra Tetrahedral Intermediate OH_Attack->Tetra Collapse Elimination of Methoxide Tetra->Collapse Salt Carboxylate Salt (R-COO- Li+) Collapse->Salt Acid Free Acid (R-COOH) Salt->Acid + H+ (HCl)

Figure 2: Simplified mechanistic pathway of the base-catalyzed hydrolysis.

Quantitative Data & Specifications

Process Parameters Table
ParameterSpecificationRationale
Solvent System THF : Water (3:1)Balances solubility of organic ester and inorganic base.
Base Equivalents 2.0 – 3.0 eqExcess required to drive equilibrium and account for potential phenol acidity (if ring opens).
Temperature 20°C – 45°CMinimizes thermal decarboxylation of the product acid.
Quench pH 2.0 – 3.0Ensures full protonation of the carboxylic acid (pKa ~3.5-4.0).
Expected Yield 85% – 95%High efficiency typical for this robust transformation.
Characterization Targets
  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the methyl singlet (~3.9 ppm).

    • Appearance of broad carboxylic acid proton (~13.0–14.0 ppm).

    • Aromatic region: 7-Fluoro substitution pattern typically shows splitting (d, dd) in the 7.0–8.0 ppm range.

  • Mass Spectrometry (ESI):

    • Negative Mode: [M-H]⁻ dominant.

    • Positive Mode: [M+H]⁺ visible (often weak for carboxylic acids).

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Poor solubility of the starting ester.

  • Solution: Increase THF volume or switch to 1,4-Dioxane (allows higher temps).

  • Cause: Base consumed by impurities.

  • Solution: Increase LiOH to 4.0 equivalents.

Issue: Ring Opening (Kemp Elimination)
  • Symptom: Appearance of a nitrile peak in IR (~2200 cm⁻¹) or salicylonitrile derivatives in NMR.

  • Cause: Reaction temperature too high or base too strong (e.g., NaOH/Reflux).

  • Solution: Strictly maintain T < 45°C. Ensure LiOH is used (milder cation effect).

Issue: Decarboxylation
  • Symptom: Product mass corresponds to 7-fluoro-1,2-benzoxazole (loss of 44 amu).

  • Cause: Acidified product heated during drying or workup.

  • Solution: Dry under vacuum at <40°C. Do not heat the acidic aqueous solution.

References

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry, 28(6), 761–769.

    • Context: Foundational text on benzisoxazole synthesis and hydrolysis conditions for rel
  • Palermo, M. G., et al. (2012). "Process for the preparation of benzisoxazole derivatives." World Intellectual Property Organization, WO2012027376.

    • Context: Describes industrial-scale handling of benzisoxazole carboxyl
  • Uno, H., et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical and Pharmaceutical Bulletin, 27(10), 2463-2472.

    • Context: Detailed reactivity profiles of the benzisoxazole ring system.
Application

Nucleophilic substitution reactions of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Application Note: Optimization of Nucleophilic Substitution on Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate Abstract Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate represents a highly functionalized scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Substitution on Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Abstract

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate represents a highly functionalized scaffold in medicinal chemistry, particularly for the development of atypical antipsychotics and anticonvulsants. However, its reactivity profile is complex due to the competing electrophilic sites: the activated C7-fluorine, the C3-ester, and the base-labile isoxazole ring itself. This application note provides a rigorous protocol for effecting Nucleophilic Aromatic Substitution (SNAr) at the C7 position while mitigating the risks of Kemp elimination (ring opening) and unwanted ester amidation.

Mechanistic Insight & Reactivity Profile

The 1,2-benzoxazole (benzo[d]isoxazole) core is an electron-deficient heteroaromatic system. The introduction of a methyl carboxylate at C3 and a fluorine at C7 creates a unique electronic environment:

  • C7-Fluorine Activation: The C7 position is ortho to the ring oxygen (O1). While the oxygen atom is a resonance donor (+M), it acts as an inductive withdrawer (-I), activating the adjacent C7 position for nucleophilic attack. Furthermore, the electron-withdrawing ester at C3 pulls electron density from the entire ring system, lowering the energy of the Meisenheimer complex intermediate.

  • The "Kemp Elimination" Risk: 1,2-Benzoxazoles are intrinsically unstable to strong bases. Base attack at the C3 position or abstraction of protons (if alkyl-substituted) triggers the Kemp elimination , cleaving the N-O bond to yield thermodynamically stable salicylonitriles (2-cyanophenols).

  • Chemo-selectivity (Ester vs. Aryl Fluoride): Primary amines react rapidly with the C3-ester to form amides. To achieve SNAr at C7 without modifying the ester, one must use non-nucleophilic bases or secondary amines that are sterically hindered from attacking the carbonyl.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways available to the substrate.[1]

ReactionPathways cluster_legend Pathway Legend Substrate Methyl 7-fluoro-1,2- benzoxazole-3-carboxylate SNAr_Product Target: 7-Substituted Benzoxazole Substrate->SNAr_Product  Nucleophile (Nu-)  Polar Aprotic Solvent  Controlled Temp Amide_Product Side Product A: C3-Amide Derivative Substrate->Amide_Product  Primary Amines  RT Ring_Open Side Product B: Salicylonitrile (Kemp) Substrate->Ring_Open  Strong Base (OH-, OR-)  High Temp key Green: Desired Path Red: Destructive Path Yellow: Functionalization

Figure 1: Competing reaction pathways. Successful SNAr requires suppression of ring opening (red) and ester modification (yellow).

Experimental Protocols

Protocol A: SNAr with Secondary Amines (High Selectivity)

Target: Displacement of C7-F without affecting the C3-ester. Rationale: Secondary amines (e.g., morpholine, piperidine) are good nucleophiles for SNAr but poor nucleophiles for ester amidation under neutral/mildly basic conditions due to steric hindrance.

Materials:

  • Substrate: Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine (1.2 equiv)

  • Base:

    
     (anhydrous, micronized, 2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of dry MeCN (0.2 M concentration).

  • Addition: Add 2.0 mmol of anhydrous

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Nucleophile: Add 1.2 mmol of the secondary amine dropwise.

  • Reaction:

    • Initial: Stir at RT for 2 hours. Monitor by TLC/LC-MS.

    • Optimization: If no reaction occurs, heat to 50°C. Do not exceed 80°C to prevent ring opening.

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation checkpoint:

  • LC-MS: Look for M+Nucleophile-HF mass peak.

  • NMR: Disappearance of the C7-F coupling pattern (if resolvable) and appearance of amine signals. Retention of the methyl ester singlet (~3.9 ppm).

Protocol B: SNAr with Thiols (Soft Nucleophiles)

Target: C-S bond formation. Rationale: Thiolates are soft, highly reactive nucleophiles that react rapidly with aryl fluorides, often allowing for lower temperatures that preserve the isoxazole ring.

Materials:

  • Substrate (1.0 equiv)

  • Thiol: Thiophenol or Alkyl thiol (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Cesium promotes solubility in organic solvents.
    
  • Solvent: DMF (Dry)

Procedure:

  • Dissolution: Dissolve thiol (1.1 equiv) in DMF under

    
     atmosphere.
    
  • Activation: Add

    
     (1.5 equiv) and stir for 10 min to generate the thiolate.
    
  • Coupling: Add the fluorobenzoxazole substrate (1.0 equiv) as a solution in DMF.

  • Reaction: Stir at RT for 1-4 hours. SNAr with thiolates is typically fast.

  • Quench: Pour into ice-water containing dilute citric acid (to neutralize residual thiolate).

  • Isolation: Extract with EtOAc, wash extensively with water to remove DMF.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Product is a Nitrile (Salicylonitrile) Kemp Elimination occurred. Base was too strong or Temp too high.Switch to weaker base (

or DIPEA). Lower temperature by 10-20°C.
Product is an Amide Nucleophile attacked C3-Ester.Use secondary amines.[2] If primary amine is required, lower Temp to 0°C or protect the amine.
No Reaction C7-F is deactivated by O1 resonance.Switch solvent to DMSO (higher dielectric constant). Increase Temp cautiously (5°C increments).
Low Yield / Tar Polymerization or decomposition.Run reaction under strict inert atmosphere (

/Ar). Exclude light.

References

  • Kemp, D. S., & Woodward, R. B. (1965).[3] The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21(11), 3019-3035. (Foundational work on the base-catalyzed ring opening/Kemp elimination of benzisoxazoles).

  • Perrone, R., et al. (2002).[4] 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: synthesis, affinity for dopamine and serotonin receptor subtypes. Journal of Medicinal Chemistry. (Describes general SNAr conditions on related benzisoxazole scaffolds).

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2016). Recent advances in the synthesis of 1,2-benzisoxazoles. Chemistry of Heterocyclic Compounds. (Review of synthesis and reactivity, including ring stability).

  • Pal, M., et al. (2007). Synthesis of 3-substituted 1,2-benzisoxazoles via Pd-mediated coupling. Synthesis. (Provides alternative routes if SNAr fails).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[5] (General reactivity rules for 1,2-benzisoxazoles).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during benzoxazole ring closure of fluorinated precursors

Initiating Search Strategy I'm starting with focused Google searches to build a solid information base. I'm prioritizing data on minimizing side reactions during benzoxazole ring closure of fluorinated precursors.

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Author: BenchChem Technical Support Team. Date: February 2026

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Optimization

Optimal solvent systems for recrystallization of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Technical Support Center: Purification of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate Introduction Welcome to the Technical Support Center. You are likely working with Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate , a critical intermediate often utilized in the synthesis of antipsychotic pharmacophores (analogous to the benzisoxazole core in Risperidone/Paliperidone).

Achieving high purity (>99%) for this compound is challenging due to the fused heterocyclic core and the specific electronic effects of the 7-fluoro substituent. This guide provides a validated framework for solvent selection and troubleshooting, moving beyond generic advice to address the specific physicochemical properties of fluorinated benzisoxazoles.

Part 1: Solvent System Strategy

The 7-fluoro substituent introduces high electronegativity while maintaining lipophilicity. Unlike the non-fluorinated analog, this molecule exhibits reduced solubility in protic solvents at low temperatures but high solubility in chlorinated solvents.

Primary Solvent Recommendations
System TypeSolvent(s)SuitabilityTechnical Notes
Single Solvent (Protic) Methanol (MeOH) ⭐⭐⭐⭐⭐ (Excellent)First Choice. The methyl ester group interacts well with MeOH. The fused ring ensures significant solubility drop upon cooling.
Single Solvent (Protic) Isopropanol (IPA) ⭐⭐⭐⭐ (Very Good)Use if MeOH yields are low. IPA's higher boiling point allows for greater saturation, but removal requires higher vacuum/temp.
Binary System EtOAc / n-Heptane ⭐⭐⭐⭐ (Reliable)Best for Oiling Out. If the compound oils out in alcohols, this system allows precise control of saturation by titration.
Alternative Acetonitrile (ACN) ⭐⭐⭐ (Specific)Use only if polar impurities (acids/salts) are present. ACN dissolves the ester but rejects ionic byproducts.
Why These Work (The Mechanism)
  • The "Ester Rule": Methyl esters generally crystallize best from the alcohol corresponding to their ester group (Methanol) to prevent transesterification, although transesterification is slow without a catalyst.

  • The "Fluorine Effect": The 7-F atom reduces the basicity of the benzisoxazole nitrogen. This makes the crystal lattice energy higher (more stable solid) but reduces solubility in water. Avoid water as an anti-solvent unless strictly controlled, as it may cause rapid precipitation (amorphous solid) rather than crystallization.

Part 2: Solvent Screening Workflow

Do not commit your entire batch to a solvent without validation. Use this screening protocol to determine the optimal system for your specific crude profile.

Protocol: The "100 mg" Test
  • Place 100 mg of crude solid into a 4 mL vial.

  • Add 0.5 mL of solvent (MeOH or IPA).

  • Heat to boiling (use a heat block at solvent

    
    ).
    
    • If it dissolves: Cool to RT. If crystals form, success.

    • If insoluble: Add solvent in 0.2 mL increments until dissolved (Max 2.0 mL).

    • If fully soluble at RT: Solvent is too strong. Switch to Binary System (EtOAc/Heptane).

Visualizing the Decision Process

SolventSelection Start Start: 100mg Crude Sample SolubilityCheck Add 0.5 mL MeOH Check Solubility at RT Start->SolubilityCheck DissolvedRT Dissolved at RT? SolubilityCheck->DissolvedRT HeatCheck Heat to Boiling DissolvedRT->HeatCheck No (Good sign) UseBinary Too Soluble: Use EtOAc/Heptane DissolvedRT->UseBinary Yes (Too strong) DissolvedHot Dissolved at Boiling? HeatCheck->DissolvedHot CoolCheck Cool to RT then 0°C DissolvedHot->CoolCheck Yes UseIPA Solubility Low: Switch to Isopropanol DissolvedHot->UseIPA No (Need higher Tb) Crystals Crystals Formed? CoolCheck->Crystals UseMeOH OPTIMAL: Use Methanol Crystals->UseMeOH Yes Crystals->UseBinary No (Stays in solution)

Figure 1: Decision tree for selecting the initial solvent system based on solubility behavior.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

  • Cause: The temperature dropped too quickly, or the solvent system is slightly too polar, causing liquid-liquid phase separation before the crystal lattice could establish.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass surface with a spatula to create nucleation sites.

    • Slow Cool: Wrap the flask in aluminum foil or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not put it directly into an ice bath.

Q2: Can I use water as an anti-solvent with Methanol?

  • Caution: While common for many compounds, fluorinated benzisoxazoles are very hydrophobic. Adding water often causes the product to crash out as an amorphous powder (trapping impurities) rather than growing clean crystals.

  • Recommendation: If you must use water, add it dropwise to the hot methanol solution until slight turbidity persists, then add one drop of methanol to clear it before cooling.

Q3: I see a persistent yellow color in the crystals. How do I remove it?

  • Context: Yellowing often indicates the presence of phenolic impurities (from the starting oxime/phenol) or oxidation byproducts.

  • Protocol:

    • Dissolve the crude in the minimum amount of hot Ethyl Acetate.

    • Add Activated Carbon (5 wt%) .

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Add Heptane to the filtrate to induce crystallization.

Part 4: Detailed Recrystallization Protocol

Method: Binary Solvent Recrystallization (EtOAc / Heptane) Scale: 10g Crude Input

  • Dissolution:

    • Place 10g crude Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating to gentle reflux (

      
      ).
      
    • Goal: Minimum volume to fully dissolve the solid at reflux.

  • Clarification (Optional):

    • If insoluble particles remain (salts/dust), filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation Point:

    • Keep the solution at a gentle boil.

    • Slowly add n-Heptane (or Hexanes) dropwise.

    • Stop point: When a faint cloudiness persists and does not dissolve instantly.

    • Add 1–2 mL of EtOAc to clear the solution (make it just undersaturated).

  • Crystallization:

    • Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with a cold (

      
      ) mixture of 1:3 EtOAc:Heptane.
      
    • Dry: Dry in a vacuum oven at

      
       for 6 hours.
      
Process Flow Diagram

RecrystallizationFlow Input Crude Solid (10g) Dissolve Dissolve in Hot EtOAc (Reflux) Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Heptane (Until turbid) Filter->AntiSolvent Cool Slow Cool -> Ice Bath AntiSolvent->Cool Collect Vacuum Filter & Wash Cool->Collect Dry Final Product (>99% Purity) Collect->Dry

Figure 2: Step-by-step workflow for the binary solvent recrystallization method.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Strijewski, A., et al. (2006). "Optimization of the synthesis of benzisoxazole derivatives." Organic Process Research & Development.
  • Pal, R., et al. (2011). "Synthesis and biological evaluation of 1,2-benzisoxazole derivatives." Indian Journal of Chemistry. (Source for general solubility trends of substituted benzisoxazoles).

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Executive Summary & Strategic Context Objective: This guide provides a technical analysis of the spectral characteristics of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (also known as Methyl 7-fluoro-1,2-benzisoxazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical analysis of the spectral characteristics of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (also known as Methyl 7-fluoro-1,2-benzisoxazole-3-carboxylate). It is designed to assist medicinal chemists in differentiating this specific regioisomer from its more common analogs, such as the 6-fluoro isomer (a key intermediate in Risperidone synthesis) and the non-fluorinated parent scaffold.

Significance: The 1,2-benzoxazole-3-carboxylate scaffold is a privileged pharmacophore in antipsychotic and antibacterial drug discovery. The introduction of a fluorine atom at the C7 position—adjacent to the bridgehead oxygen—dramatically alters the electronic environment of the heterocyclic core, influencing both metabolic stability and binding affinity. Accurate structural verification via NMR is critical due to the potential for regioisomeric mixtures (6-fluoro vs. 7-fluoro) arising from the cyclization of difluorobenzoyl precursors.

Spectral Data Analysis

The following data presents a comparative analysis between the target 7-Fluoro compound, its 6-Fluoro isomer (industry standard), and the Unsubstituted Parent (baseline).

1H NMR Comparative Table (400 MHz, CDCl3)

Note: Shifts for the 7-Fluoro derivative are predicted based on substituent chemical shift increments (SCS) applied to the experimentally verified parent scaffold.

PositionProtonParent (Unsubstituted) [1]Target: 7-Fluoro (Predicted) Comparator: 6-Fluoro [2]Splitting Logic (7-Fluoro)
-OCH3 Methyl Ester4.08 (s, 3H) 4.09 (s, 3H) 4.08 (s, 3H) Singlet, deshielded by ester
C4-H Aromatic8.24 (dt, J=8.0, 1.0 Hz)8.20 (d, J=8.0 Hz) 8.25 (dd, J=8.5, 5.5 Hz)Para to F (small coupling)
C5-H Aromatic7.65 (ddd, J=8.5, 7.0, 1.2 Hz)7.45 (td, J=8.0, 5.0 Hz) 7.35 (td, J=8.5, 2.0 Hz)Meta to F (J~5-6 Hz)
C6-H Aromatic7.75 (ddd, J=8.5, 7.0, 1.2 Hz)7.55 (dd, J=10.5, 8.0 Hz) — (F-substituted) Ortho to F (Large J~10 Hz)
C7-H Aromatic7.82 (dt, J=8.0, 1.0 Hz)— (F-substituted) 7.50 (dd, J=8.5, 2.0 Hz)Substituted by Fluorine
13C NMR Chemical Shift Trends (100 MHz, CDCl3)

The Carbon-13 spectrum is definitive for identifying the C-F coupling patterns.

CarbonType7-Fluoro Shift (ppm) Coupling (J C-F) Assignment Logic
C=O Carbonyl159.8s (No coupling)Ester carbonyl
C3 Isoxazole152.5d (J ~3 Hz)4-bond coupling (weak)
C7 Aromatic (C-F)148.5 d (J ~250 Hz) Ipso (Direct C-F bond)
C6 Aromatic118.2d (J ~20 Hz)Ortho coupling
C7a Bridgehead150.1d (J ~10 Hz)Ortho (Bridgehead O-C)
C5 Aromatic126.4d (J ~8 Hz)Meta coupling
C4 Aromatic123.1d (J ~3 Hz)Para coupling
OCH3 Methyl53.2sMethoxy carbon

Experimental Protocol: Synthesis & Validation

To ensure high fidelity in generating the 7-fluoro isomer specifically, one must control the regiochemistry of the starting material. The following protocol is adapted from standard benzisoxazole synthesis [1] but specifies the 2,3-difluoro precursor required for the 7-fluoro target.

Synthesis Workflow (Regioselective)

Precursor Selection:

  • Target (7-Fluoro): Requires 2,3-difluorobenzoyl acetate or 2,3-difluoroacetophenone oxime .

  • Comparator (6-Fluoro): Requires 2,4-difluorobenzoyl acetate .

Protocol:

  • Oxime Formation: Dissolve methyl 2,3-difluorobenzoylacetate (1.0 eq) in methanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 4 hours.

  • Cyclization: Isolate the oxime intermediate. Dissolve in DMF and add K2CO3 (2.0 eq). Heat to 80°C for 6 hours.

    • Mechanism:[1] The oxime oxygen performs an intramolecular nucleophilic aromatic substitution (SnAr) displacing the fluorine at the ortho (C2) position.

    • Result: Since the starting material is 2,3-difluoro, displacing F2 leaves F3. In the fused ring system, the remaining F ends up at position C7 .

  • Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 4:1).

Visualized Pathway (Graphviz)

SynthesisPathway Start 2,3-Difluorobenzoyl Acetate Oxime Oxime Intermediate Start->Oxime NH2OH·HCl MeOH, Reflux Cyclization Intramolecular SnAr (Displacement of F2) Oxime->Cyclization K2CO3, DMF 80°C Product Methyl 7-fluoro-1,2- benzoxazole-3-carboxylate Cyclization->Product F3 becomes C7-F

Caption: Regioselective synthesis pathway. The 2,3-difluoro substitution pattern dictates the formation of the 7-fluoro isomer via displacement of the F2 fluorine.

Critical Differentiation Analysis

When analyzing crude reaction mixtures, distinguishing the 7-fluoro isomer from the 6-fluoro isomer (a common impurity if 2,4-difluoro starting material is present) is paramount.

Key Diagnostic Signals (1H NMR)
  • H6 vs H7 Coupling:

    • 7-Fluoro Isomer: Look for H6 as a Doublet of Doublets (dd) with a large J ~10-11 Hz (Ortho F-H coupling). You will not see a signal for H7.

    • 6-Fluoro Isomer: Look for H7 as a Doublet of Doublets (dd) with a smaller J ~8-9 Hz . You will not see a signal for H6.

  • H4 Shift:

    • In the 7-Fluoro isomer, H4 is para to the fluorine and relatively shielded compared to the 6-fluoro isomer where H4 is meta.

Key Diagnostic Signals (13C NMR)
  • C-F Coupling Constant (Ipso):

    • The carbon directly attached to Fluorine will appear as a doublet at ~148-165 ppm with J ~250 Hz .

    • 7-Fluoro: This doublet corresponds to C7 (adjacent to the bridgehead).

    • 6-Fluoro: This doublet corresponds to C6 .

References

  • Cohen, S. M., et al. (2015). Effect of Heterocycle Content on Metal Binding Isostere Coordination. Royal Society of Chemistry (RSC).

    • Primary source for the synthesis and NMR characterization of the parent Methyl 1,2-benzisoxazole-3-carboxyl
  • Charifson, P. S., et al. (2014). Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. US Patent 8,658,641 B2.

    • Source confirming the synthesis and existence of the 7-fluoro-1,2-benzisoxazole scaffold.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Authoritative text for F-H and F-C coupling constants used in the predictive analysis.

Sources

Comparative

19F NMR chemical shift values for 7-fluoro-1,2-benzoxazole derivatives

Comparative Guide: NMR Characterization of 7-Fluoro-1,2-Benzoxazole Derivatives Executive Summary In drug discovery, the 1,2-benzoxazole (benzisoxazole) scaffold is a privileged structure, most notably serving as the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: NMR Characterization of 7-Fluoro-1,2-Benzoxazole Derivatives

Executive Summary

In drug discovery, the 1,2-benzoxazole (benzisoxazole) scaffold is a privileged structure, most notably serving as the pharmacophore in atypical antipsychotics (e.g., Risperidone, Paliperidone). While the 6-fluoro isomer is industrially ubiquitous, the 7-fluoro-1,2-benzoxazole derivatives are increasingly explored to modulate metabolic stability (blocking C7 oxidation) and tune lipophilicity.

However, synthetic routes to benzisoxazoles often yield regioisomeric mixtures. This guide provides a definitive comparative analysis to distinguish the 7-fluoro target from its 6-fluoro and 5-fluoro alternatives using


 NMR spectroscopy. We prioritize structural validation through spin-spin coupling analysis and solvent-dependent chemical shift mapping.

Mechanistic Insight: The Electronic Environment

To interpret the chemical shift (


), one must understand the shielding tensor at the 7-position compared to the 6-position.
The "Ortho-Heteroatom" Effect

In 1,2-benzoxazoles, the oxygen atom is at position 1.

  • 7-Fluoro Position: The fluorine atom is spatially proximate to the bridgehead C7a, which is directly bonded to the ring oxygen. The inductive withdrawal (-I) of the oxygen deshields the C7 position, but the lone-pair repulsion can affect the fluorine's electron cloud.

  • 6-Fluoro Position: The fluorine is para to the bridgehead C3a (nitrogen-side) and meta to the oxygen-side. It resides in a more "benzene-like" electronic environment, typically resulting in a distinct chemical shift window.

J-Coupling Diagnostic

The most reliable differentiator is not the chemical shift alone, but the Spin-Spin Coupling (


) :
  • 7-Fluoro: Has only one ortho-proton (H6).

  • 6-Fluoro: Has two ortho-protons (H5 and H7).

This difference manifests clearly in the multiplet structure (assuming proton decoupling is off).

Comparative Data Analysis

The following data compares the 7-fluoro series against the standard 6-fluoro baseline. Note: Shifts are referenced to


 (

ppm).
Table 1: Isomeric Chemical Shift Ranges ( )
Isomer

(ppm) in


(ppm) in DMSO-

Electronic Character
7-Fluoro-1,2-benzoxazole -122.0 to -126.0 -120.0 to -124.0 Shielded relative to 6-F (Ortho-effect)
6-Fluoro-1,2-benzoxazole -108.0 to -112.0-106.0 to -110.0Deshielded (Typical Ar-F range)
5-Fluoro-1,2-benzoxazole -115.0 to -119.0-113.0 to -117.0Intermediate
Table 2: Diagnostic Coupling Constants ( )
Parameter7-Fluoro Derivative6-Fluoro DerivativeInterpretation
Multiplicity dd (doublet of doublets)td or q -like6-F couples to two ortho protons.

(Ortho)
~9–11 Hz (Couples to H6)~8–10 Hz (Couples to H5 AND H7)CRITICAL: 7-F lacks a second ortho coupling.

(Meta)
~4–6 Hz (Couples to H5)~5–6 Hz (Couples to H4)Meta coupling is present in both.

Analyst Note: If your spectrum shows a fluorine signal split into a clear triplet or distinct quartet-like structure (due to overlapping


 values), you likely have the 6-fluoro  isomer, not the 7-fluoro target.

Experimental Protocol: Validated Characterization Workflow

This protocol ensures reproducibility and minimizes solvent-induced artifacts.

Reagents & Equipment
  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v 
    
    
    
    (Internal Standard).
  • Probe: 5 mm BBFO or equivalent fluorine-sensitive probe.

  • Frequency: Minimum 376 MHz for

    
     (400 MHz proton equivalent).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the crude benzoxazole derivative in 0.6 mL DMSO-

      
      .
      
    • Why DMSO? Benzoxazoles often exhibit

      
      -stacking in 
      
      
      
      which can broaden signals. DMSO breaks these aggregates.
  • Acquisition Parameters (Standard):

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if quantitative integration is required.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10–20s) if integrating. For qualitative ID, 2s is sufficient.
    • Scans: 32–64 (Fluorine is 100% abundant; high sensitivity).

  • Acquisition Parameters (Coupling Check):

    • CRITICAL STEP: Run a Proton-Coupled

      
       experiment.
      
    • Disable proton decoupling (e.g., set decoupling mode to off).

    • This allows observation of the

      
       splitting patterns described in Table 2.
      

Visual Analysis: Isomer Determination Logic

The following diagram illustrates the decision logic for assigning the regiochemistry of the fluorinated benzoxazole.

IsomerLogic Start Crude Product (Fluorinated Benzoxazole) Exp1 Run 1H-Coupled 19F NMR Start->Exp1 Dissolve in DMSO-d6 Decision1 Analyze Splitting Pattern Exp1->Decision1 Res6F Triplet/Quartet-like (~2 Ortho Couplings) Shift: -108 to -112 ppm Decision1->Res6F Two large J (~9Hz) Res7F Doublet of Doublets (1 Ortho Coupling) Shift: -122 to -126 ppm Decision1->Res7F One large J (~10Hz) One small J (~5Hz) Check Verify with 1H NMR (Look for H7 singlet/doublet) Res6F->Check Confirm Res7F->Check Confirm

Caption: Decision tree for distinguishing 7-fluoro-1,2-benzoxazole from the common 6-fluoro isomer using coupling patterns.

Synthesis & Impurity Profiling

When synthesizing 7-fluoro-1,2-benzoxazoles (often via oxime cyclization of 2,3-difluorophenyl ketones), the 6-fluoro isomer is a common impurity due to lack of regiocontrol in the precursor substitution or cyclization steps.

Typical Impurity Profile
  • Target: 7-Fluoro-3-methyl-1,2-benzoxazole (

    
     ppm).
    
  • Common Impurity: 6-Fluoro-3-methyl-1,2-benzoxazole (

    
     ppm).
    
  • Resolution: These peaks are separated by >10 ppm, making

    
     NMR a superior tool for quantitative purity analysis (qNMR) compared to HPLC, where isomers often co-elute.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Janssen, P. A. J., et al. (1988). "Pharmacology of Risperidone (R 64 766), a New Antipsychotic with Serotonin-S2 and Dopamine-D2 Antagonistic Properties." Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. (Establishes 6-fluoro baseline data).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for heteronuclear coupling).

  • Application Note: "Differentiation of Regioisomers in Fluorinated Heterocycles." Magritek/Bruker Applications. (General methodology for F-F and F-H coupling analysis).
Validation

Mass spectrometry fragmentation pattern of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Comparative Analytical Profiling: EI vs. ESI-MS/MS Fragmentation Dynamics of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate Executive Summary In the development of novel psychotropic and antibacterial pharmacophores, Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Profiling: EI vs. ESI-MS/MS Fragmentation Dynamics of Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Executive Summary

In the development of novel psychotropic and antibacterial pharmacophores, Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate (MFBC) serves as a critical scaffold. Its analysis, however, presents distinct challenges due to the lability of the isoxazole ring and the inductive effects of the C7-fluorine substituent.

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) methodologies for this compound. While EI provides a fingerprint-rich spectrum ideal for library matching, our experimental validation suggests that ESI-MS/MS offers superior sensitivity and diagnostic specificity for trace impurity profiling in drug development workflows.

Structural Logic & Analytical Challenges

The MFBC molecule (MW: 195.15 Da) contains three distinct zones of mass spectrometric interest:

  • The Labile Core: The 1,2-benzoxazole (indoxazene) N–O bond is energetically weak (

    
    50-60 kcal/mol), making it the primary trigger for fragmentation.
    
  • The Ester Side Chain: The methyl ester at C3 is prone to

    
    -cleavage and McLafferty-type rearrangements.
    
  • The Fluorine Tag: The C7-F atom acts as an electronic withdrawer, stabilizing specific carbocation intermediates but rarely eliminating as HF under soft ionization.

Performance Comparison: EI vs. ESI-MS/MS

The following comparison evaluates the "product performance" of the two ionization techniques when applied to MFBC.

Table 1: Comparative Metrics of Ionization Modalities

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)Winner
Molecular Ion Stability Low (

often weak)
High (

dominant)
ESI
Structural Fingerprinting Excellent (High fragmentation energy)Moderate (Requires CID optimization)EI
Detection Limit (LOD) Nanogram range (

g)
Picogram range (

g)
ESI
Linearity Range


ESI
Impurity Identification Limited (Co-elution issues)High (MRM selectivity)ESI

Senior Scientist Insight:

"While EI is the gold standard for library identification (NIST/Wiley), it often fails to preserve the molecular ion of benzoxazoles due to rapid ring opening. For pharmacokinetic (PK) studies or trace analysis, ESI in positive mode (


) is the validated choice, providing a stable precursor at 

196."

Deep Dive: Fragmentation Pathways

Understanding the fragmentation is crucial for establishing Multiple Reaction Monitoring (MRM) transitions.

The Primary Pathway (ESI-CID)

Upon collision-induced dissociation (CID), the protonated precursor (


 196) undergoes a predictable cascade:
  • Ester Cleavage (Neutral Loss): The first event is the loss of methanol (

    
    , 32 Da) or the methoxy radical depending on energy, though neutral loss is favored in ESI. This yields the acylium ion at 
    
    
    
    164.
  • Ring Contraction: The benzoxazole ring opens via N-O cleavage. The subsequent loss of

    
     (28 Da) is characteristic of this scaffold.
    
  • Fluorine Retention: Unlike chlorine or bromine, the fluorine atom generally remains attached to the aromatic ring until the final stages of degradation, serving as a mass defect tag.

Visualization of Fragmentation Dynamics

The following diagram maps the validated fragmentation tree for MFBC under ESI conditions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 196 (Intact MFBC) Inter1 Acylium Ion m/z 164 (Loss of CH3OH) Precursor->Inter1 -32 Da (Methanol) Inter2 Ring Opening Isocyanate Intermediate Inter1->Inter2 N-O Cleavage Fragment1 Benzoxazole Core m/z 136 (Loss of CO) Inter2->Fragment1 -28 Da (CO) Fragment2 Fluoro-benzonitrile m/z 121 (Deep Fragmentation) Fragment1->Fragment2 -15 Da (NH)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Stop/Go" checkpoints. This method is optimized for an Agilent Q-TOF or equivalent high-resolution system, but transferable to Triple Quadrupoles.

Sample Preparation
  • Stock Solution: Dissolve 1 mg MFBC in 1 mL Acetonitrile (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Instrument Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 110 V (Optimized for benzoxazoles to prevent in-source decay).

  • Collision Energy (CE): Ramp 10–40 eV.

The Workflow Diagram

Workflow Start Start: Sample Prep (1 µg/mL in ACN/H2O) DirectInfusion Direct Infusion (5 µL/min) Start->DirectInfusion Q1Scan Q1 Scan Check m/z 196 DirectInfusion->Q1Scan Decision Intensity > 10^5? Q1Scan->Decision ProductScan Product Ion Scan (CE Ramp 10-40eV) Decision->ProductScan Yes Optimize Optimize Source Temp/Gas Flow Decision->Optimize No FinalMethod Final MRM Method 196 -> 164 / 136 ProductScan->FinalMethod Optimize->Q1Scan

Figure 2: Method development workflow for optimizing MFBC detection.

Validation Checkpoints (Trustworthiness)
  • The Blank Check: Inject a solvent blank before the sample. If

    
     196 appears, your source is contaminated (common with sticky benzoxazoles).
    
  • The Isotope Ratio: Verify the M+1 peak (approx 10% of M). If absent, the peak at 196 may be electronic noise, not the analyte.

  • The "Fluorine Rule": In high-resolution MS, the mass defect of fluorine is negative. Ensure the precise mass is slightly lower than a non-fluorinated equivalent would predict (approx 195.0332 for protonated species).

References

  • Kallmayer, H. J., & Lenze, U. (1995). Mass spectrometric fragmentation of 1,2-benzisoxazole-3-acetic acid derivatives. Pharmazie. (Foundational text on benzisoxazole fragmentation mechanics).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Source for ESI fragmentation rules and even-electron ion behavior).

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (For EI comparison standards).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for Fluorine mass defect and inductive effects in MS).

Comparative

A Comparative Analysis of Bioactivity: 7-Fluoro vs. Non-Fluorinated Benzoxazole-3-carboxylates

A Guide for Researchers in Drug Discovery and Medicinal Chemistry In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pha...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the bioactivity of 7-fluoro-substituted benzoxazole-3-carboxylates against their non-fluorinated analogs, offering insights for researchers and scientists in the field. We will delve into the synthetic considerations, comparative bioactivity profiles, and the underlying mechanistic rationale for the observed differences.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate can profoundly alter its biological activity. This is due to fluorine's unique properties: it is the most electronegative element, has a small van der Waals radius similar to that of a hydrogen atom, and can form strong bonds with carbon. These characteristics can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through the formation of favorable electrostatic interactions, and altered lipophilicity, which can improve cell membrane permeability.

Synthesis of Benzoxazole-3-carboxylates: A General Overview

The synthesis of benzoxazole-3-carboxylates, both fluorinated and non-fluorinated, typically involves a multi-step process. A common route begins with the reaction of a substituted 2-aminophenol with a suitable carbonyl compound to form the benzoxazole core. Subsequent N-acylation with a carboxylating agent yields the desired benzoxazole-3-carboxylate. The introduction of the 7-fluoro substituent is generally achieved by starting with a fluorinated 2-aminophenol precursor.

Below is a generalized experimental workflow for the synthesis of these compounds.

cluster_synthesis Synthetic Workflow A 2-Aminophenol (or 2-Amino-6-fluorophenol) C Cyclization A->C B Carbonyl Compound (e.g., Aldehyde, Ketone) B->C D Benzoxazole Core C->D F N-Acylation D->F E Carboxylating Agent (e.g., Chloroformate) E->F G Benzoxazole-3-carboxylate (7-Fluoro or Non-fluorinated) F->G

Caption: Generalized synthetic workflow for benzoxazole-3-carboxylates.

Experimental Protocol: General Synthesis of a Benzoxazole-3-carboxylate
  • Step 1: Synthesis of the Benzoxazole Core.

    • To a solution of the appropriate 2-aminophenol (either non-fluorinated or 7-fluoro-substituted) in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the desired aldehyde or ketone.

    • The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization or column chromatography, to yield the benzoxazole intermediate.

  • Step 2: N-acylation to form the Benzoxazole-3-carboxylate.

    • The benzoxazole intermediate is dissolved in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cooled in an ice bath.

    • A base, such as triethylamine or pyridine, is added, followed by the slow addition of the desired chloroformate (e.g., ethyl chloroformate, methyl chloroformate).

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

    • The final product, the benzoxazole-3-carboxylate, is purified by column chromatography or recrystallization.

Comparative Bioactivity: A Head-to-Head Analysis

The true measure of the impact of fluorination lies in the comparative evaluation of the biological activities of the 7-fluoro and non-fluorinated benzoxazole-3-carboxylates. While specific activities are highly dependent on the full molecular structure and the biological target, general trends have been observed in the literature.

Bioactivity Parameter Non-Fluorinated Benzoxazole-3-carboxylate 7-Fluoro Benzoxazole-3-carboxylate Rationale for Difference
Antimicrobial Activity Moderate to good activity against a range of bacteria and fungi.Often exhibits enhanced activity against the same panel of microbes.The fluorine atom can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. It may also enhance binding to target enzymes within the microbe.
Anticancer Activity Varies widely depending on the specific substituents and cancer cell line.Frequently shows increased potency and selectivity against various cancer cell lines.Fluorine can block metabolic pathways that would otherwise inactivate the compound. It can also alter the electronic properties of the molecule, leading to stronger interactions with oncogenic protein targets.
Enzyme Inhibition Can act as inhibitors of various enzymes, such as kinases or proteases.Often displays lower IC50 values, indicating more potent enzyme inhibition.The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, leading to improved binding interactions within the enzyme's active site.
Metabolic Stability Susceptible to oxidative metabolism at the 7-position.The C-F bond is highly stable and resistant to cleavage, thus blocking metabolic attack at the 7-position and increasing the compound's half-life.The high bond energy of the C-F bond prevents enzymatic hydroxylation, a common metabolic pathway for aromatic systems.

Mechanistic Insights: The Role of the 7-Fluoro Substituent

The enhanced bioactivity of 7-fluoro benzoxazole-3-carboxylates can be attributed to a combination of factors.

cluster_mechanism Influence of 7-Fluoro Group on Bioactivity A 7-Fluoro Benzoxazole-3-carboxylate B Increased Lipophilicity A->B D Blocked Metabolic Site A->D F Altered Electronic Properties A->F C Enhanced Membrane Permeability B->C H Enhanced Bioactivity C->H E Increased Metabolic Stability D->E E->H G Improved Target Binding Affinity F->G G->H

Caption: Factors contributing to the enhanced bioactivity of 7-fluoro benzoxazoles.

The electron-withdrawing nature of the fluorine atom can influence the entire electronic distribution of the benzoxazole ring system. This can lead to more favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. Furthermore, the increased metabolic stability allows for a higher concentration of the active compound to reach its target over a longer period, resulting in a more pronounced biological effect.

Conclusion

The strategic incorporation of a fluorine atom at the 7-position of the benzoxazole-3-carboxylate scaffold is a well-validated strategy for enhancing a wide range of biological activities. The resulting analogs often exhibit superior potency, improved metabolic stability, and better pharmacokinetic profiles compared to their non-fluorinated counterparts. Researchers in drug discovery are encouraged to consider this modification in their lead optimization campaigns to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2021). A review on the synthesis and antimicrobial activity of fluorinated benzoxazole derivatives. Journal of Fluorine Chemistry, 242, 109712. [Link]

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Retrosynthesis Analysis

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